

Methyltetrazine-PEG9-acid: A Technical Guide for Bioorthogonal Research Applications

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Compound of Interest

Compound Name: Methyltetrazine-PEG9-acid

Cat. No.: B15340128

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG9-acid is a bifunctional linker molecule at the forefront of bioconjugation and targeted therapeutic research. It incorporates a reactive methyltetrazine moiety, a hydrophilic nine-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of features enables its use in the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with trans-cyclooctene (TCO) derivatives. This "click chemistry" reaction is characterized by its rapid kinetics, high specificity, and biocompatibility, making it an invaluable tool for labeling, tracking, and modifying biomolecules in complex biological systems.^{[1][2]}

The PEG9 spacer enhances the aqueous solubility of the molecule and any conjugate, while also reducing potential immunogenicity and non-specific binding.^[3] The terminal carboxylic acid provides a versatile handle for conjugation to primary amines on biomolecules, such as antibodies, proteins, and peptides, through standard amide bond formation chemistries.^{[4][5]} This technical guide provides an in-depth overview of the applications, quantitative data, and experimental protocols associated with **Methyltetrazine-PEG9-acid** in research.

Core Applications in Research

The unique properties of **Methyltetrazine-PEG9-acid** make it a versatile tool for a range of research applications, including:

- **Bioconjugation:** The primary application of **Methyltetrazine-PEG9-acid** is the stable and specific linkage of different molecular entities. This includes the conjugation of proteins, peptides, nucleic acids, and small molecules for various research purposes.[\[2\]](#)[\[6\]](#)
- **Antibody-Drug Conjugates (ADCs):** In the field of targeted drug delivery, **Methyltetrazine-PEG9-acid** can be used to link cytotoxic drugs to tumor-targeting antibodies. The bioorthogonal nature of the tetrazine-TCO ligation allows for pre-targeting strategies, where the antibody is administered first, followed by the tetrazine-linked drug, minimizing systemic toxicity.
- **Live-Cell Imaging and Tracking:** The fast reaction kinetics of the methyltetrazine-TCO reaction enable the labeling and visualization of biomolecules in living cells and organisms. [\[1\]](#) This is particularly useful for tracking cellular processes and understanding the biodistribution of molecules in real-time.
- **Pretargeted Imaging (PET/SPECT):** In nuclear medicine, pretargeted imaging strategies utilize the methyltetrazine-TCO reaction to improve the target-to-background ratio of radiotracers.[\[7\]](#)[\[8\]](#)[\[9\]](#) An antibody conjugated to a TCO is administered first, allowed to accumulate at the target site, and then a radiolabeled methyltetrazine tracer is injected, which rapidly binds to the antibody for imaging.

Quantitative Data

The performance of **Methyltetrazine-PEG9-acid** in bioorthogonal reactions is characterized by its rapid kinetics and the stability of the resulting conjugate. The following table summarizes key quantitative data for the methyltetrazine-TCO reaction.

Parameter	Value	Conditions	Reference(s)
Second-Order Rate Constant (k_2)	~800 - 2,000 $\text{M}^{-1}\text{s}^{-1}$	Aqueous media, 37°C	[1][10]
Enhanced Rate Constant with Strained TCOs	Up to 30,000 $\text{M}^{-1}\text{s}^{-1}$	Aqueous media	[1]
Methyltetrazine Stability	High in aqueous media	Physiological pH	[1]
TCO Stability	Can isomerize to the unreactive cis-isomer in the presence of thiols and copper-containing serum proteins.	Biological environments	[10]
Conjugate Stability	The resulting dihydropyridazine linkage is stable.	Physiological conditions	[2]

Key Experimental Protocols

Protocol 1: Antibody Conjugation with Methyltetrazine-PEG9-acid via EDC/NHS Chemistry

This protocol describes the conjugation of **Methyltetrazine-PEG9-acid** to a primary amine-containing antibody using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

- Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
- Methyltetrazine-PEG9-acid**
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Reaction Buffer: PBS, pH 7.4
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Desalting columns (e.g., Zeba™ Spin Desalting Columns)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

- Antibody Preparation:
 - If the antibody solution contains primary amine-containing buffers (e.g., Tris), exchange the buffer to PBS, pH 7.4 using a desalting column.
 - Adjust the antibody concentration to 2-5 mg/mL in PBS.
- Activation of **Methyltetrazine-PEG9-acid**:
 - Dissolve **Methyltetrazine-PEG9-acid** in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
 - In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer to a final concentration of 10 mg/mL each.
 - Add a 10-20 fold molar excess of the dissolved **Methyltetrazine-PEG9-acid** to the EDC/NHS solution.
 - Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.
- Conjugation Reaction:
 - Add the activated Methyltetrazine-PEG9-NHS ester solution to the antibody solution. A 10-20 fold molar excess of the linker to the antibody is recommended as a starting point.

- Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
- Quenching the Reaction:
 - Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
 - Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
- Purification of the Conjugate:
 - Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
 - Collect the purified antibody-methyltetrazine conjugate.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 520-540 nm (for tetrazine) and using the respective extinction coefficients.

Protocol 2: Pretargeted Imaging using a TCO-modified Antibody and a Radiolabeled Methyltetrazine Tracer

This protocol outlines a general workflow for in vivo pretargeted imaging.

Materials:

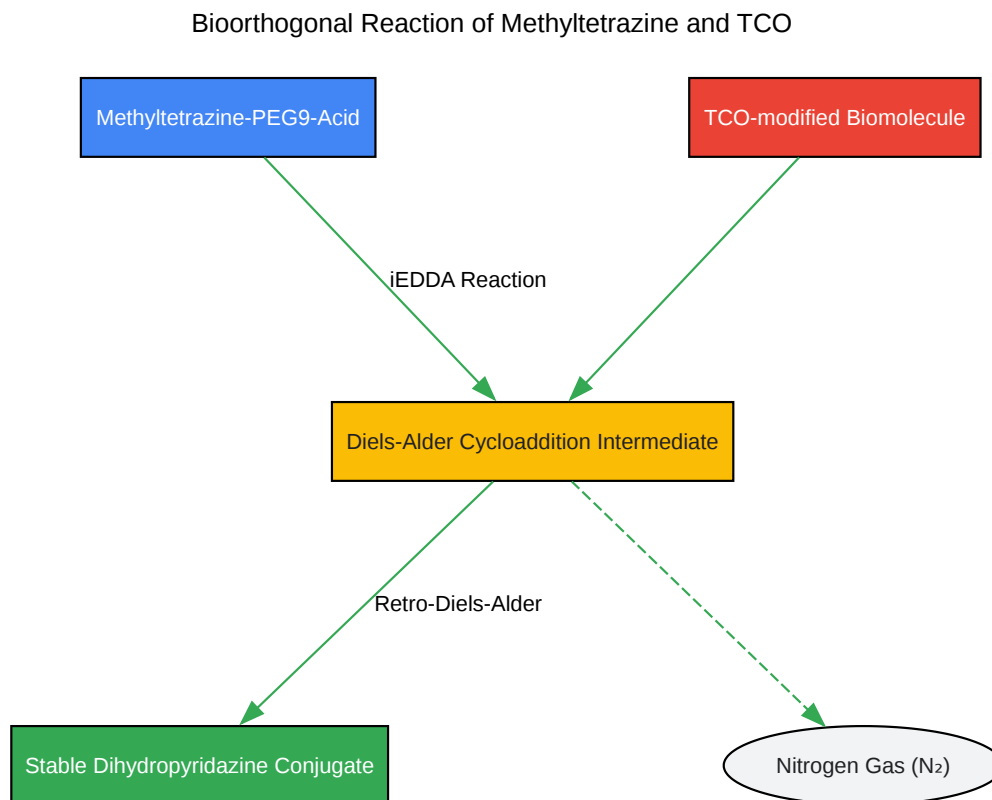
- TCO-modified antibody (prepared by conjugating a TCO-NHS ester to the antibody)
- Radiolabeled methyltetrazine tracer (e.g., ^{18}F - or ^{68}Ga -labeled)
- Animal model with the target of interest
- PET or SPECT imaging system

Procedure:

- Antibody Administration:

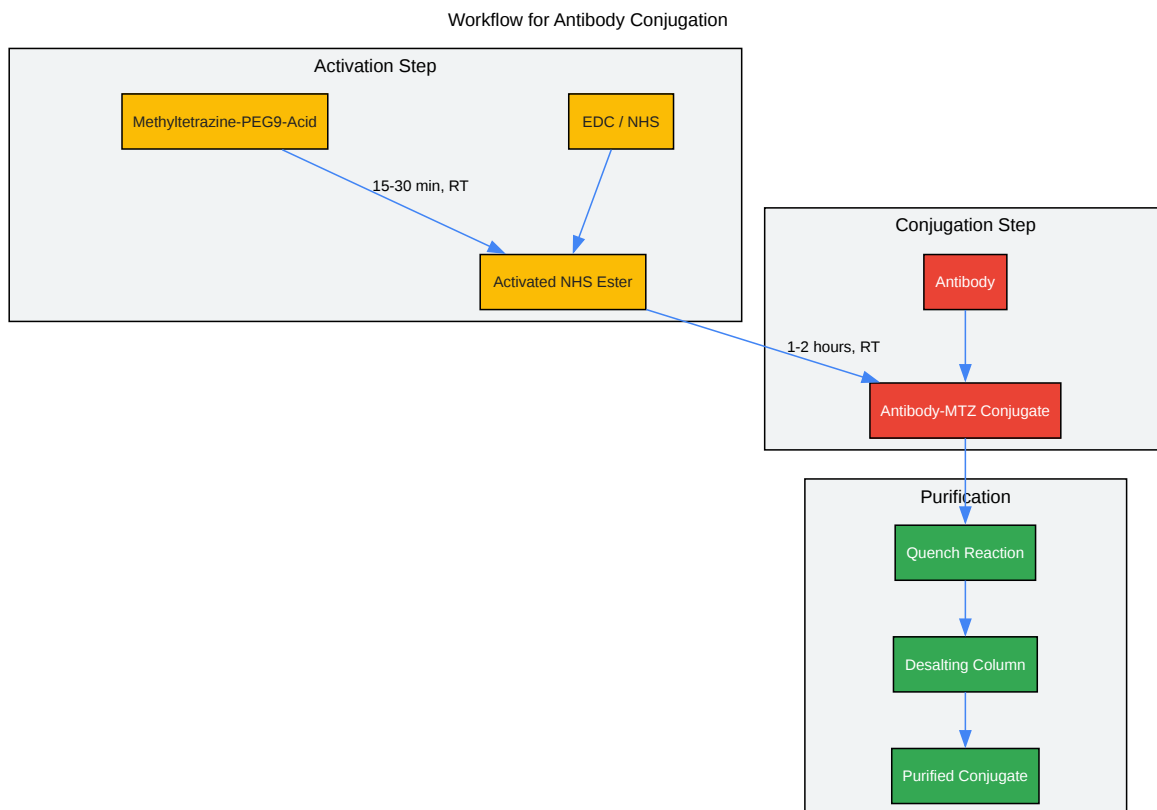
- Administer the TCO-modified antibody to the animal model via intravenous injection. The dose will depend on the antibody and target.
- Allow the antibody to circulate and accumulate at the target site. This can take 24-72 hours, depending on the antibody's pharmacokinetics.^{[7][8]}
- Tracer Administration:
 - After the desired antibody accumulation time, administer the radiolabeled methyltetrazine tracer intravenously.^[7]
- Imaging:
 - Acquire images at various time points post-tracer injection (e.g., 1, 2, 4, and 24 hours) using a PET or SPECT scanner.^{[7][8]}
- Image Analysis:
 - Analyze the images to determine the biodistribution of the tracer and quantify the uptake at the target site compared to background tissues.

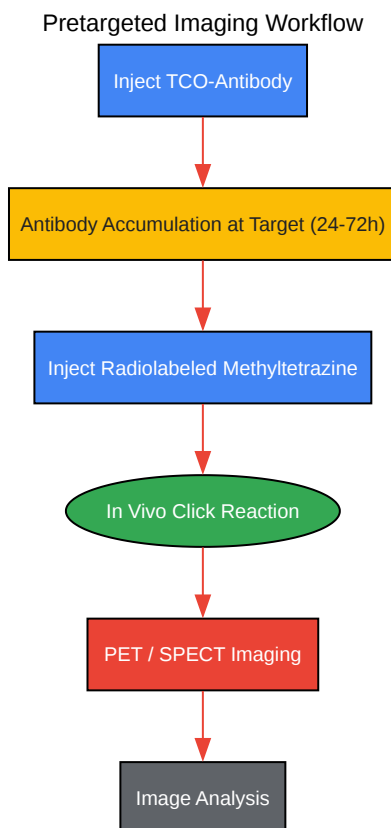
Visualizations



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Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction.





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